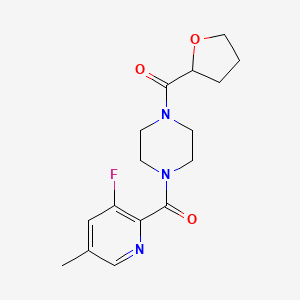![molecular formula C15H13N3O B2524843 N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide CAS No. 2411243-93-9](/img/structure/B2524843.png)
N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide, also known as P2Y14 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist exerts its pharmacological effects by selectively blocking the N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide receptor, a G protein-coupled receptor that is mainly expressed in immune cells and adipose tissue. By inhibiting the activation of the N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide receptor, N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist can modulate various signaling pathways involved in cancer cell proliferation, inflammation, and glucose metabolism.
Biochemical and Physiological Effects:
N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist has been shown to have a wide range of biochemical and physiological effects, including:
- Inhibition of cancer cell growth and metastasis
- Reduction of inflammation and oxidative stress
- Improvement of insulin sensitivity and glucose metabolism
- Regulation of immune cell function and cytokine production
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist in lab experiments is its high selectivity and potency for the N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide receptor, which allows for precise modulation of the receptor's activity. However, one of the limitations is the lack of available pharmacological tools for studying the N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide receptor, which makes it challenging to validate the specificity of N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist in vivo.
Zukünftige Richtungen
There are several future directions for N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist research, including:
- Development of more selective and potent N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonists for clinical use
- Investigation of the role of N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide receptor in other diseases, such as neurodegenerative disorders and cardiovascular diseases
- Elucidation of the molecular mechanism of N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist in modulating cancer cell proliferation, inflammation, and glucose metabolism
- Exploration of the potential synergistic effects of N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist with other drugs or therapies in treating diseases
Conclusion:
In conclusion, N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide, or N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist, is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its selective inhibition of the N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide receptor can modulate various signaling pathways involved in cancer cell proliferation, inflammation, and glucose metabolism. Further research is needed to fully elucidate the molecular mechanism of N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist and its potential clinical applications.
Synthesemethoden
The synthesis of N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide involves the reaction of 2-bromo-6-(2-pyridyl)pyridine with propargylamine in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. Recent studies have shown that N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist can inhibit the growth and metastasis of cancer cells, reduce inflammation and oxidative stress, and improve insulin sensitivity in animal models.
Eigenschaften
IUPAC Name |
N-[(6-pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-2-6-15(19)17-11-12-7-5-9-14(18-12)13-8-3-4-10-16-13/h3-5,7-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXXVSLJFOVEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC(=CC=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B2524760.png)
![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B2524762.png)

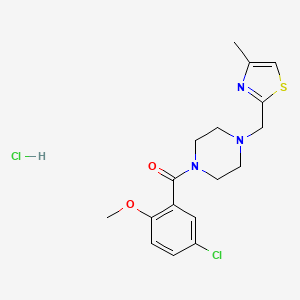
![1-(3-methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2524766.png)
![2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2524769.png)
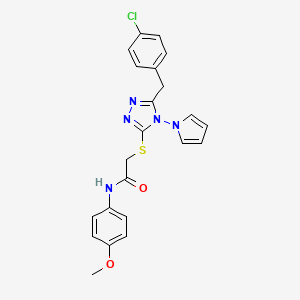
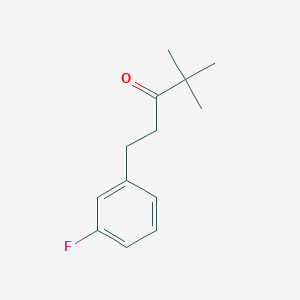
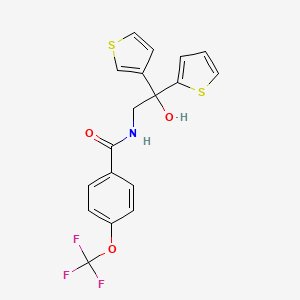

![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2524776.png)
![1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524777.png)
![4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2524778.png)
